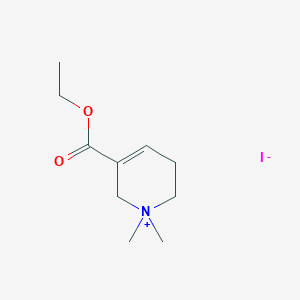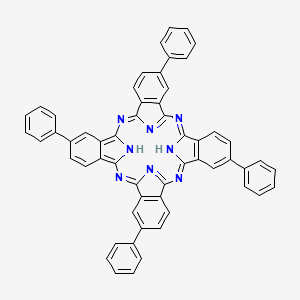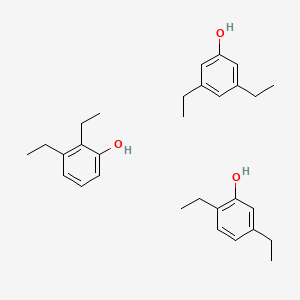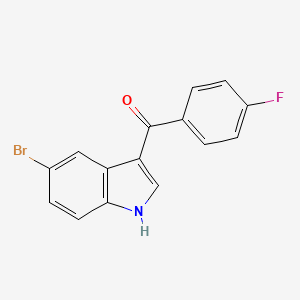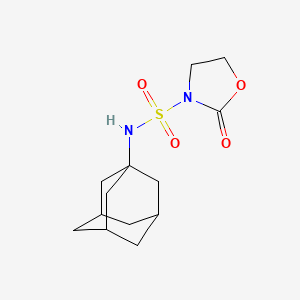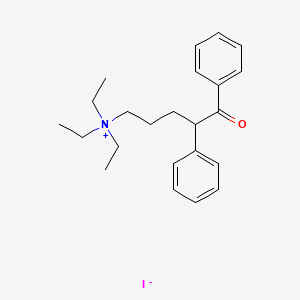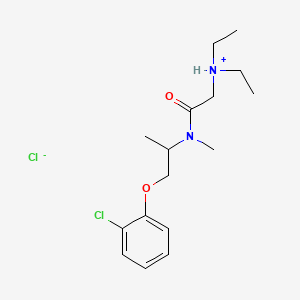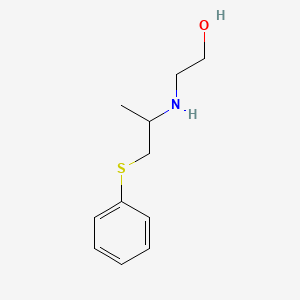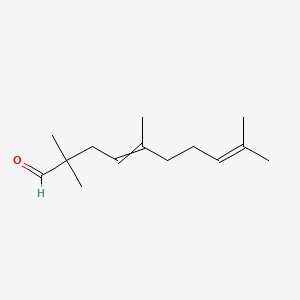
2,2,5,9-Tetramethyldeca-4,8-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5,9-Tetramethyldeca-4,8-dienal is an organic compound with the molecular formula C14H24O It is characterized by its unique structure, which includes multiple double bonds and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,9-Tetramethyldeca-4,8-dienal typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the aldol condensation of suitable aldehydes and ketones, followed by selective hydrogenation and purification steps. The reaction conditions, such as temperature, pressure, and catalysts, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of advanced catalysts and automated systems ensures consistent quality and efficiency in the production process. Safety measures and environmental considerations are also integral to industrial production.
Chemical Reactions Analysis
Types of Reactions
2,2,5,9-Tetramethyldeca-4,8-dienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to corresponding alcohols.
Substitution: The double bonds in the molecule can participate in electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) and acids (e.g., HCl) are employed under controlled conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted alkenes, depending on the specific reaction and conditions used.
Scientific Research Applications
2,2,5,9-Tetramethyldeca-4,8-dienal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2,2,5,9-Tetramethyldeca-4,8-dienal exerts its effects involves interactions with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The double bonds in the molecule also play a role in its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
2,2,5,9-Tetramethyldeca-4,8-dien-1-ol: Similar structure but with an alcohol group instead of an aldehyde.
2,2,5,9-Tetramethyldeca-4,8-dienoic acid: Similar structure but with a carboxylic acid group.
Uniqueness
2,2,5,9-Tetramethyldeca-4,8-dienal is unique due to its specific combination of double bonds and an aldehyde group, which imparts distinctive chemical properties and reactivity. This uniqueness makes it valuable in various applications and research areas.
Properties
CAS No. |
53131-20-7 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
2,2,5,9-tetramethyldeca-4,8-dienal |
InChI |
InChI=1S/C14H24O/c1-12(2)7-6-8-13(3)9-10-14(4,5)11-15/h7,9,11H,6,8,10H2,1-5H3 |
InChI Key |
WNMULXZVYDQAHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCC(C)(C)C=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B13749889.png)

![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13749903.png)


